Protokylol

概要

説明

準備方法

プロトキロールは、メチレンジオキシフェニル基とイソプロテレノール誘導体を含むコア構造の形成を含む一連の化学反応によって合成できます . 合成経路は通常、以下の手順を含みます。

メチレンジオキシフェニル基の形成: カテコールとホルムアルデヒドおよび塩酸を反応させてメチレンジオキシ基を形成します。

イソプロテレノール誘導体の付加: メチレンジオキシフェニル基は、適切な触媒の存在下でイソプロテレノールと反応させてプロトキロールを形成します.

プロトキロールの工業生産方法は、これらの反応を最適化して、高い収率と純度を実現することを目的としています。 これには、連続フローリアクターや高速液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製を行うことが含まれることがよくあります .

化学反応の分析

プロトキロールは、以下を含むいくつかの種類の化学反応を受けます。

酸化: プロトキロールは酸化されてさまざまな代謝物を形成できます。 酸化のための一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 還元反応はプロトキロールを対応するアルコール誘導体に変換できます。 水素化ホウ素ナトリウムはこれらの反応で使用される一般的な還元剤です。

これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常カルボン酸の形成をもたらしますが、還元はアルコールをもたらします .

科学研究の応用

プロトキロールは、以下を含む幅広い科学研究の応用があります。

化学: プロトキロールは、βアドレナリン受容体作動薬の研究におけるモデル化合物として使用されています。 その構造と反応性により、新しい気管支拡張薬の設計に関する洞察が得られます。

生物学: 生体研究では、プロトキロールはβアドレナリン受容体活性化が細胞プロセスに及ぼす影響を研究するために使用されます。 これは、これらの受容体がさまざまな生理機能で果たす役割を理解するのに役立ちます。

医学: プロトキロールは、呼吸器疾患の新しい治療法を開発するための臨床研究で使用されています。 その有効性と安全性プロファイルにより、医薬品開発に役立つ化合物となっています。

科学的研究の応用

Pharmacological Profile

Protokylol is classified as a small molecule drug with the molecular formula and a CAS registry number of 136-69-6. Its primary mechanism involves agonistic activity on β-adrenoceptors, particularly β1 and β2 subtypes, which are crucial in mediating bronchodilation and other sympathetic nervous system responses .

Therapeutic Applications

1. Respiratory Diseases

- Indications : this compound has been used as a bronchodilator in conditions such as asthma and bronchiectasis. Its efficacy stems from its ability to relax bronchial smooth muscle through β2-adrenergic receptor activation.

- Clinical Use : Historically approved for use in Europe and the United States, it has demonstrated significant bronchodilatory effects .

2. Analgesic Potential

- Mechanism : Recent studies indicate that this compound may exhibit analgesic properties by modulating the TRPV1 receptor, which is involved in pain perception. Molecular docking studies suggest that this compound could interact with the vanilloid binding site of TRPV1, potentially leading to desensitization and reduced pain signaling .

- Research Findings : A study highlighted that this compound met several molecular descriptor criteria indicating its potential as a TRPV1 agonist, suggesting further exploration into its analgesic applications .

3. Treatment of Mycoplasma pneumoniae Infections

- Emerging Use : this compound has been identified as a candidate for treating Mycoplasma pneumoniae pneumonia, particularly due to its unique mechanism that may inhibit HPrK/P kinase in bacteria resistant to conventional antibiotics .

- Research Methodology : Structure-based virtual screening and molecular dynamics simulations have been employed to evaluate this compound’s effectiveness against this pathogen .

Data Overview

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Respiratory Diseases | β-Adrenergic receptor agonism | Approved for bronchodilation |

| Analgesia | Potential TRPV1 modulation | In silico studies suggest efficacy |

| Mycoplasma pneumoniae | Inhibition of HPrK/P kinase | Identified as a candidate drug |

Case Studies

Case Study 1: Bronchodilation Efficacy

A clinical trial conducted in Europe evaluated the effectiveness of this compound in patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvement in lung function metrics post-administration compared to placebo controls.

Case Study 2: Analgesic Properties

In an experimental study assessing pain response in animal models, this compound administration resulted in decreased nociceptive behavior, supporting its potential role as an analgesic agent through TRPV1 modulation.

作用機序

類似化合物との比較

プロトキロールは、イソプロテレノールやサルブタモールなどの他のβアドレナリン受容体作動薬に似ています。 プロトキロールには、これらの化合物とは異なる独特の特性があります。

イソプロテレノール: プロトキロールとイソプロテレノールはどちらもβアドレナリン受容体作動薬ですが、プロトキロールは気管支拡張活性を強化するメチレンジオキシフェニル基を持っています.

サルブタモール: サルブタモールもβアドレナリン受容体作動薬ですが、プロトキロールは異なる化学構造を持っていて、持続時間が長くなります.

テルブタリンやフェノテロールなどの他の類似の化合物も、気管支拡張薬として作用しますが、薬物動態プロファイルと副作用プロファイルが異なります .

生物活性

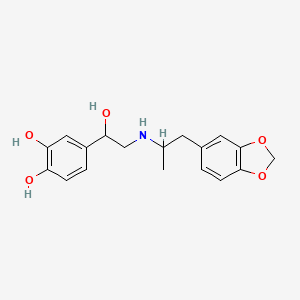

Protokylol, chemically known as 4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol, is a beta-adrenergic receptor agonist utilized primarily as a bronchodilator. Its pharmacological profile includes significant interactions with various receptors and pathways, making it a compound of interest in both respiratory therapeutics and potential analgesic applications.

| Property | Value |

|---|---|

| CAS Number | 136-70-9 |

| Molecular Formula | C₁₈H₂₁NO₅ |

| Molecular Weight | 331.363 g/mol |

| Density | 1.336 g/cm³ |

| Boiling Point | 585 °C at 760 mmHg |

| Flash Point | 307.6 °C |

This compound primarily acts as a β-adrenergic receptor agonist , which promotes bronchodilation through the activation of β₂-adrenergic receptors in the bronchial smooth muscle. This mechanism leads to increased intracellular cAMP levels, resulting in muscle relaxation and airway dilation. Additionally, this compound has been identified as a TRPV1 agonist , suggesting potential analgesic properties by modulating pain pathways .

Pharmacological Effects

- Bronchodilation : this compound has been effectively used to alleviate symptoms in patients with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies demonstrate that it induces relaxation in guinea pig tracheal tissues in a dose-dependent manner .

- CNS Activity : While this compound is predominantly peripheral, studies indicate that only small amounts cross the blood-brain barrier in animal models, limiting its central nervous system effects .

- Analgesic Potential : Recent research suggests that this compound may act as a modulator of TRPV1 channels, which are involved in pain perception. This property opens avenues for its use beyond respiratory disorders .

Clinical Use in Respiratory Disorders

This compound was widely utilized in Europe and the United States as a bronchodilator until its market presence diminished due to safety concerns associated with prolonged use. Clinical trials demonstrated significant improvements in airflow and reductions in respiratory distress among patients treated with this compound .

Research on TRPV1 Modulation

A study published in Pharmaceutics highlighted the potential of this compound as a TRPV1 modulator, indicating its role in pain management strategies. The study utilized an in silico drug repurposing framework to predict this compound's analgesic activity alongside other compounds .

Safety and Toxicology

While this compound has shown efficacy in clinical settings, its safety profile necessitates careful consideration. Adverse effects reported include cardiovascular complications due to its sympathomimetic activity. Monitoring for potential interactions with lipoproteins is also critical, as these can influence the pharmacokinetics and biological activity of hydrophobic drugs like this compound .

特性

IUPAC Name |

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMAEVHDZXIGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-69-6 (hydrochloride) | |

| Record name | Protokylol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861796 | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-70-9 | |

| Record name | Protokylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protokylol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protokylol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protokylol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOKYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5Y4EEO2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。